molecular formula C10H20FNO B575079 N-(1-Fluoro-3-octanyl)acetamide CAS No. 183995-35-9

N-(1-Fluoro-3-octanyl)acetamide

Cat. No.: B575079
CAS No.: 183995-35-9
M. Wt: 189.274
InChI Key: UATDQFWTDLOMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Fluoro-3-octanyl)acetamide is an acetamide derivative featuring a fluoro-substituted octanyl chain. While direct data on this compound are absent in the provided evidence, its structure can be inferred as comprising an acetamide group (CH₃CONH–) linked to a fluorinated aliphatic chain (C₈H₁₆F). The fluoro group at the 1-position of the octanyl chain likely enhances metabolic stability and lipophilicity, influencing its pharmacokinetic properties. Acetamides are widely studied for their roles in medicinal chemistry, often serving as intermediates or bioactive molecules in drug discovery .

Properties

CAS No.

183995-35-9

Molecular Formula

C10H20FNO

Molecular Weight

189.274

IUPAC Name

N-(1-fluorooctan-3-yl)acetamide

InChI

InChI=1S/C10H20FNO/c1-3-4-5-6-10(7-8-11)12-9(2)13/h10H,3-8H2,1-2H3,(H,12,13)

InChI Key

UATDQFWTDLOMGC-UHFFFAOYSA-N

SMILES

CCCCCC(CCF)NC(=O)C

Synonyms

Acetamide, N-[1-(2-fluoroethyl)hexyl]-

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Backbone/Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
This compound Fluoro-octanyl 217.3* High lipophilicity (predicted)
2-(4-Fluorophenyl)-N-...acetamide (1c) Dual fluorophenyl 290.26 Anticancer (potential)
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Trichloro, chlorophenyl 287.46 Altered crystal geometry
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-... Indole, fluorobenzyl 312.32 Anti-inflammatory, antitumor
N-(4-Bromophenyl)-2-[...acetamide Pyridazinone, bromophenyl 457.31 FPR2 agonist

*Estimated based on C₁₀H₁₈FNO.

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